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In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical

determinant of the efficiency and final properties of the cured material. Among the various

classes of photoinitiators, thioxanthone and benzophenone are two of the most widely utilized

Type II photoinitiators. This guide provides a comprehensive comparative analysis of their

performance, supported by experimental data and detailed methodologies, to assist

researchers in making informed decisions for their specific applications.

Executive Summary
Both thioxanthone and benzophenone are effective Type II photoinitiators that function via a

hydrogen abstraction mechanism, necessitating a co-initiator, typically a tertiary amine, to

generate the initiating free radicals.[1] Thioxanthone and its derivatives are well-regarded for

their high photoinitiation efficiency, particularly in the near-UV and visible light regions.[1]

Benzophenone, a more cost-effective and extensively studied alternative, also demonstrates

comparable performance in initiating the polymerization of acrylic monomers.[1] The optimal

choice between these two photoinitiators is often dictated by the specific wavelength of the light

source, the desired curing speed, and the other components within the photocurable

formulation.[1]
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Thioxanthone and benzophenone, as Type II photoinitiators, do not generate radicals through

unimolecular cleavage. Instead, they require a synergistic molecule, a co-initiator (typically an

amine), to produce the species that initiate polymerization. The general mechanism is a two-

step process:

Photoexcitation and Intersystem Crossing: Upon absorption of UV-Vis light, the photoinitiator

is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a

rapid and efficient intersystem crossing (ISC) to a more stable and longer-lived excited triplet

state (T₁).

Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen

atom from the co-initiator. This process generates two radicals: a ketyl radical (from the

photoinitiator) and an alkylamino radical (from the co-initiator). The alkylamino radical is

typically the primary species that initiates the polymerization of monomers.

Mechanism of Type II Photoinitiation

Performance Comparison
A direct, quantitative comparison of thioxanthone and benzophenone under identical

experimental conditions is limited in the scientific literature.[1] However, by compiling available

data and observing general trends from studies on their derivatives, a comparative overview

can be established.

Photophysical Properties
The light absorption characteristics of a photoinitiator are fundamental to its performance, as it

must efficiently absorb the light emitted by the curing lamp.
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Property Thioxanthone Benzophenone

UV-Vis Absorption Maxima

(λmax)

Strong absorption in the near-

UV and visible regions, with

notable peaks around 255 nm

and 380 nm.[2]

Absorption primarily in the UV-

A region, with a strong peak

around 250 nm and a weaker

absorption band extending to

about 380 nm.[2]

Molar Extinction Coefficient (ε)

Generally higher than

benzophenone in the longer

wavelength UV-A and visible

regions, allowing for more

efficient light absorption.

Moderate, with a high ε at

~250 nm but significantly lower

in the 300-400 nm range.

Intersystem Crossing (ISC)

Quantum Yield (ΦISC)
High, approaching unity. Very high, close to 100%.

Note: The UV-Vis absorption spectra of thioxanthone and benzophenone are presented below

for a visual comparison.

UV-Vis absorption spectra of thioxanthone (blue) and benzophenone (violet) in PBS buffer
with 10% DMSO.[2]

Photopolymerization Efficiency
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The efficiency of a photoinitiator is ultimately determined by its ability to convert monomer into

polymer upon irradiation. This is quantified by the rate of polymerization and the final monomer

conversion.

Performance Metric
Thioxanthone &
Derivatives

Benzophenone &
Derivatives

Polymerization Rate (Rp)

Generally exhibit high

polymerization rates, often

superior to benzophenone,

especially with visible light

sources.[1]

Effective, but can be slower

than thioxanthone-based

systems under similar

conditions.

Final Monomer Conversion (%)

Can achieve high final

conversions. For example, a

thioxanthone derivative

initiated the polymerization of

1,6-hexanedioldiacrylate

(HDDA) to 92% conversion in

the presence of a co-initiator.

Capable of achieving high

conversions, with some studies

showing over 90% conversion

for acrylate monomers.[3]

Oxygen Inhibition

Susceptible to oxygen

inhibition, a common issue for

radical polymerization.

Also susceptible to oxygen

inhibition, though the use of

amine co-initiators can help

mitigate this effect.

Disclaimer: The provided polymerization data is compiled from studies on derivatives of

thioxanthone and benzophenone and may not represent a direct comparison of the parent

molecules under identical conditions.

Experimental Protocols
To ensure a standardized and objective comparison of photoinitiator performance, the following

experimental protocols are recommended.

Monitoring Photopolymerization Kinetics by Real-Time
FT-IR Spectroscopy
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Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to

monitor the kinetics of photopolymerization by tracking the disappearance of monomer

functional groups (e.g., acrylate C=C bonds) in real-time.

Objective: To determine and compare the rate of polymerization (Rp) and final monomer

conversion for formulations initiated by thioxanthone and benzophenone.

Materials:

Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

Photoinitiator (Thioxanthone or Benzophenone)

Co-initiator (e.g., Triethylamine, TEA)

Solvent (if necessary)

RT-FTIR spectrometer with a UV/Vis light source attachment

Transparent IR windows (e.g., BaF₂) or an ATR crystal

Procedure:

Formulation Preparation: Prepare the photocurable formulation by mixing the monomer,

photoinitiator (e.g., 1 wt%), and co-initiator (e.g., 2 wt%) until a homogeneous solution is

obtained.

Sample Preparation: Place a drop of the formulation between two transparent IR windows to

create a thin film of controlled thickness. Alternatively, for Attenuated Total Reflectance

(ATR)-FTIR, place a drop directly onto the ATR crystal.

Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as a baseline

(t=0). The characteristic absorption peak for the acrylate C=C double bond is typically found

around 1635 cm⁻¹ and 810 cm⁻¹.

Initiation and Data Collection: Position the sample in the spectrometer and expose it to the

UV/Vis light source at a controlled intensity and wavelength. Simultaneously, collect IR

spectra at regular time intervals.
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Data Analysis:

Conversion: Calculate the monomer conversion at each time point by monitoring the

decrease in the area of the characteristic acrylate peak relative to an internal standard

peak that does not change during polymerization.

Polymerization Rate (Rp): Plot the conversion as a function of time. The first derivative of

this curve gives the rate of polymerization.

Experimental Workflow for RT-FTIR Analysis

Conclusion
Both thioxanthone and benzophenone are highly effective Type II photoinitiators for free-

radical polymerization. The choice between them hinges on the specific requirements of the

application.

Thioxanthone and its derivatives are often favored for applications requiring high reactivity,

especially when using visible light sources, due to their advantageous light absorption

properties in this region.

Benzophenone remains a robust and cost-effective option, particularly for UV-A curing

applications. Its performance is well-documented, making it a reliable choice for many

formulations.

For researchers and professionals in drug development and material science, a thorough

evaluation of both photoinitiators under their specific experimental conditions is recommended

to achieve optimal performance and desired material properties. The experimental protocols

outlined in this guide provide a framework for such a comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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